Differential Enzyme Affinity: Dipalmitin Isomers Exhibit Distinct Km Values with Organic-Solvent-Soluble Lipase
In a homogeneous solvent system, the Michaelis constant (Km) for 1,2-dipalmitin with organic-solvent-soluble lipase is 11.69 mmol dm⁻³, which is exactly 2-fold higher (lower affinity) than the 5.85 mmol dm⁻³ Km observed for its isomer 1,3-dipalmitin [1]. For reference, the Km for tripalmitin in the same system is 5.34 mmol dm⁻³ [1]. This demonstrates that the position of esterification on the glycerol backbone significantly alters the enzyme's binding affinity.
| Evidence Dimension | Michaelis Constant (Km) for Hydrolysis by Lipase |
|---|---|
| Target Compound Data | 11.69 mmol dm⁻³ (for 1,2-dipalmitin) |
| Comparator Or Baseline | 5.85 mmol dm⁻³ (for 1,3-dipalmitin); 5.34 mmol dm⁻³ (for tripalmitin) |
| Quantified Difference | 2-fold higher Km (lower affinity) for 1,2-dipalmitin vs. 1,3-dipalmitin |
| Conditions | In vitro hydrolysis by organic-solvent-soluble lipase in a homogeneous buffer/tetrahydrofuran (1:4, v/v) solvent system [1]. |
Why This Matters
This 2-fold difference in enzyme affinity is a critical selection criterion for researchers modeling lipid digestion or metabolism, as it directly impacts hydrolysis rates and intermediate accumulation.
- [1] Tomioka, F., et al. (1976). Hydrolysis of glycerides by organic-solvent-soluble lipase. Journal of Biochemistry, 79(5), 893-901. View Source
